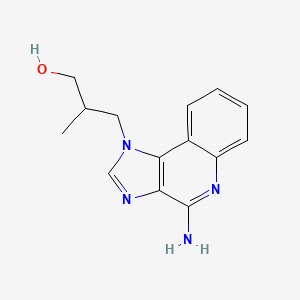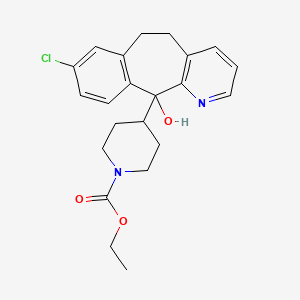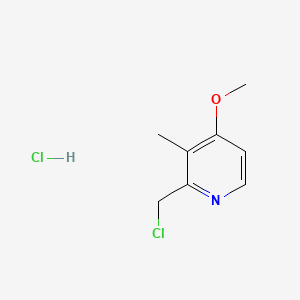
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is a chemical compound with the empirical formula C8H11Cl2NO2 . It is also known as 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride . This compound can be synthesized using maltol as a starting material . It is used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride involves several steps. The process starts with maltol as a raw material, and the compound is generated through methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination reaction in turn . This synthesis route is simple and clear, and the yield reaches above 75% .Aplicaciones Científicas De Investigación
Synthesis of Zn2±Sensitive Magnetic Resonance Imaging Contrast Agent
Specific Scientific Field
This application falls under the field of Medical Imaging and Chemistry .
Summary of the Application
“2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride” is used in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex , which is a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent .
Results or Outcomes
The outcome of this application is the production of a Zn2±sensitive MRI contrast agent. This agent can enhance the visibility of internal body structures in MRI scans, providing valuable information for medical diagnosis and treatment .
Base Catalyzed Alkylation of p-tert-butylcalix Arene
Specific Scientific Field
This application is related to the field of Organic Chemistry .
Summary of the Application
“2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride” is used as a reagent in the base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF .
Methods of Application or Experimental Procedures
The compound is used as a reagent in the alkylation process. The exact procedures and technical parameters are not specified in the source, but such reactions typically involve the addition of an alkyl group to a molecule, facilitated by a base catalyst .
Results or Outcomes
The result of this application is the alkylation of p-tert-butylcalix arene. Alkylation can change the properties of the target molecule, potentially making it useful for various applications in chemical synthesis .
Pharmaceutical Intermediates
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
“2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of an API that must undergo further molecular changes or refinements before it becomes an API .
Results or Outcomes
The outcome of this application is the production of bulk drugs. These drugs can be used for various therapeutic applications .
Perovskite Solar Cells
Specific Scientific Field
This application is related to the field of Material Science and Renewable Energy .
Summary of the Application
“2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride” is used as a spacer cation additive within the perovskite organic precursor to improve the device photoelectric conversion efficiency (PCE) and its mechanical stability .
Methods of Application or Experimental Procedures
The compound is introduced as a spacer cation additive within the perovskite organic precursor. The exact procedures and technical parameters are not specified in the source, but such reactions typically involve the addition of an additive to a precursor, facilitated by a catalyst .
Results or Outcomes
The result of this application is the improvement of the PCE and mechanical stability of perovskite solar cells. This can enhance the efficiency and durability of these solar cells, making them more suitable for commercial applications .
Safety And Hazards
The safety data sheet for a similar compound, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride, indicates that it is hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is also toxic if inhaled, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .
Propiedades
IUPAC Name |
2-(chloromethyl)-4-methoxy-3-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-7(5-9)10-4-3-8(6)11-2;/h3-4H,5H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAGSNVVBXOIGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924812 |
Source


|
| Record name | 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride | |
CAS RN |
86604-74-2, 124473-12-7 |
Source


|
| Record name | Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

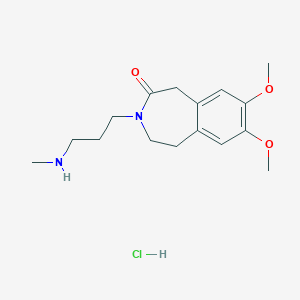
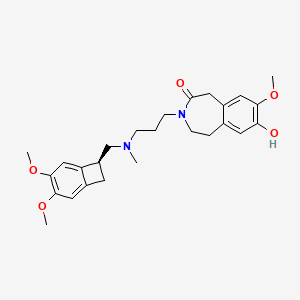
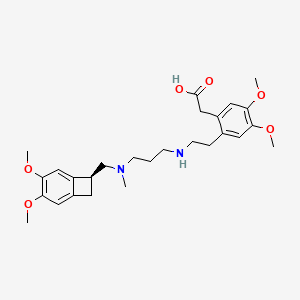

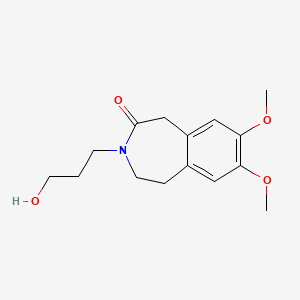
![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)


